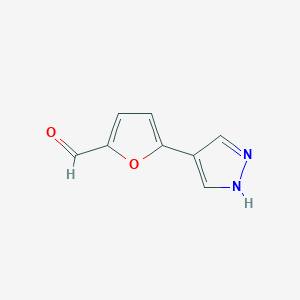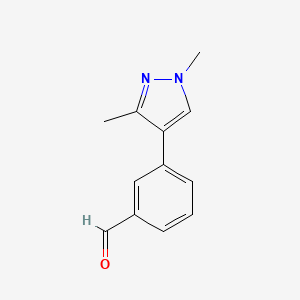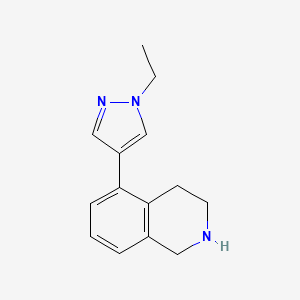
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde: is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol . It is a white to pale yellow solid with an aromatic odor . This compound is stable at room temperature and can dissolve in some organic solvents . It is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde can be achieved through various organic synthesis reactions. One common method involves the reaction of pyrazole with furan-2-carbaldehyde under specific conditions . The exact synthetic route may vary depending on the experimental conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include activated manganese dioxide (MnO2) in toluene.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
1,3-Diaza-2,4-cyclopentadienes: These compounds share structural similarities with pyrazole.
Pyrazoloquinolines: These compounds have similar synthetic routes and pharmacological properties.
Uniqueness: 5-(1H-Pyrazol-4-YL)furan-2-carbaldehyde is unique due to its specific combination of pyrazole and furan rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-5-7-1-2-8(12-7)6-3-9-10-4-6/h1-5H,(H,9,10) |
InChI Key |
UZFJMHUOKLBCCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CNN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)


![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)


